molecular formula C25H24ClNO7 B14104065 7-Chloro-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14104065
M. Wt: 485.9 g/mol
InChI Key: XTNAPEZHWYXKMD-UHFFFAOYSA-N
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Description

7-chloro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4,5-trimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the tetrahydro-2-furanylmethyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may find use in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. For example, if the compound is being studied as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it is being investigated for its therapeutic properties, it may interact with specific receptors or signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-chloro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H24ClNO7

Molecular Weight

485.9 g/mol

IUPAC Name

7-chloro-2-(oxolan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H24ClNO7/c1-30-18-9-13(10-19(31-2)23(18)32-3)21-20-22(28)16-11-14(26)6-7-17(16)34-24(20)25(29)27(21)12-15-5-4-8-33-15/h6-7,9-11,15,21H,4-5,8,12H2,1-3H3

InChI Key

XTNAPEZHWYXKMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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